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molecular formula C29H35N5O4 B8308744 tert-Butyl 4-(3-carbamoyl-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-carbamoyl-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No. B8308744
M. Wt: 517.6 g/mol
InChI Key: HAHIDLAHHBZYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447106B2

Procedure details

The desired product was prepared from tert-butyl 4-acetylpiperidine-1-carboxylate and 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile according to the procedures for 7-(3-aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (step 4 to 5) and compound 2 (step 1 and 2) under appropriate conditions recognized by one of ordinary skill in the art. 1H NMR (CD3OD-d4) δ 7.40 (d, J=8.4 Hz, 2H), 7.32-7.25 (m, 2H), 7.06 (t, J=7.6 Hz, 1H), 7.01-6.94 (m, 4H), 4.10-4.00 (m, 2H), 3.98-3.91 (m, 1H), 3.35-3.30 (m, 2H), 2.70-2.58 (m, 2H), 2.18-2.02 (m, 2H), 2.02-1.84 (m, 1H), 1.65-1.45 (m, 2H), 1.39-1.12 (m, 2H), 1.35 (s, 9H). MS (ESI) m/e [M+1]+ 518.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-(3-aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)(=O)[CH3:2].NC1NN=C(C2C=CC(OC3C=CC=CC=3)=CC=2)C=1C#N.NC1C=C(C2N3N=C(C4C=CC(OC5C=CC=CC=5)=CC=4)C(C#N)=C3N=CC=2)C=CC=1.ClCCC(NC1C=C(C2[N:86]3[N:87]=[C:88]([C:93]4[CH:98]=[CH:97][C:96]([O:99][C:100]5[CH:105]=[CH:104][CH:103]=[CH:102][CH:101]=5)=[CH:95][CH:94]=4)[C:89]([C:90]([NH2:92])=[O:91])=[C:85]3[NH:84][CH2:83]C2)C=CC=1)=O>>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:4]([CH:1]2[N:86]3[N:87]=[C:88]([C:93]4[CH:98]=[CH:97][C:96]([O:99][C:100]5[CH:105]=[CH:104][CH:103]=[CH:102][CH:101]=5)=[CH:95][CH:94]=4)[C:89]([C:90]([NH2:92])=[O:91])=[C:85]3[NH:84][CH2:83][CH2:2]2)[CH2:5][CH2:6]1)=[O:11])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1)C1=CC=C(C=C1)OC1=CC=CC=C1)C#N
Name
7-(3-aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)C1=CC=NC=2N1N=C(C2C#N)C2=CC=C(C=C2)OC2=CC=CC=C2
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)NC=1C=C(C=CC1)C1CCNC=2N1N=C(C2C(=O)N)C2=CC=C(C=C2)OC2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1CCNC=2N1N=C(C2C(=O)N)C2=CC=C(C=C2)OC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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